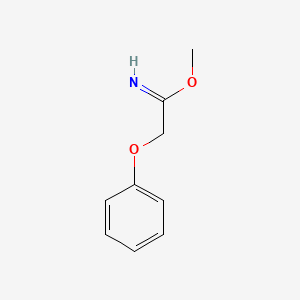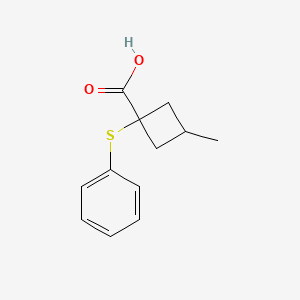
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H14O2S It is a cyclobutane derivative, characterized by a four-membered ring structure with a methyl group, a phenylthio group, and a carboxylic acid group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where a suitable diene and a dienophile are reacted under specific conditions to form the cyclobutane ring. The phenylthio group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The phenylthio group can be reduced to form a thiol group.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the phenylthio and methyl groups, making it less complex.
3-Methylcyclobutane-1-carboxylic acid: Lacks the phenylthio group.
1-(Phenylthio)cyclobutane-1-carboxylic acid: Lacks the methyl group.
Uniqueness
3-Methyl-1-(phenylthio)cyclobutane-1-carboxylic acid is unique due to the presence of both the phenylthio and methyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14O2S |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
3-methyl-1-phenylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-9-7-12(8-9,11(13)14)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Clave InChI |
NMELBKWXHJOSFE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1)(C(=O)O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13089537.png)


![{2-[(2-Ethylbutyl)amino]phenyl}methanol](/img/structure/B13089548.png)
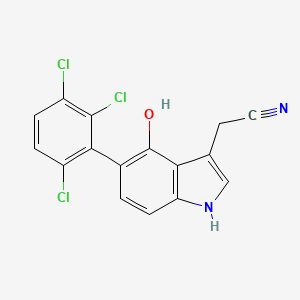
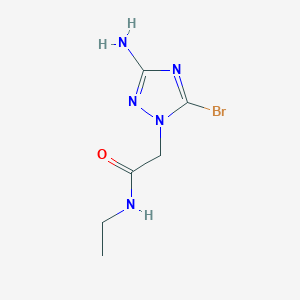
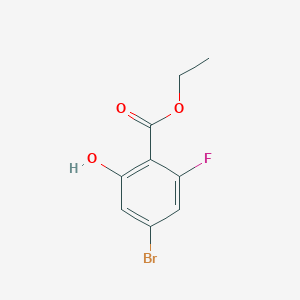
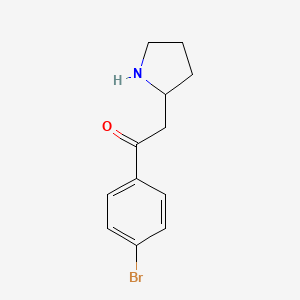

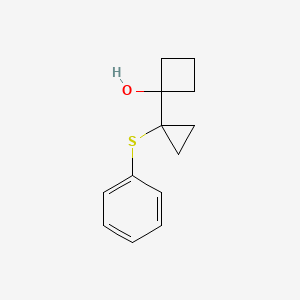

![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)
